N-[3-(1H-benzimidazol-2-yl)propyl]-5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety linked to a pyrazole ring through a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Linking Propyl Chain: The benzimidazole is then alkylated with a propyl halide under basic conditions to introduce the propyl chain.
Formation of Pyrazole Ring: The pyrazole ring is synthesized separately by reacting hydrazine with a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium dithionite (Na2S2O4) or hydrogenation over palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives of benzimidazole and pyrazole.
Reduction: Amino derivatives of benzimidazole.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various strains of bacteria and fungi.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function . The pyrazole ring can inhibit specific enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N 5,N 5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
- 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its dual functional groups (benzimidazole and pyrazole), which confer a broad spectrum of biological activities. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C22H23N5O3 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-29-19-10-9-14(12-20(19)30-2)17-13-18(27-26-17)22(28)23-11-5-8-21-24-15-6-3-4-7-16(15)25-21/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,23,28)(H,24,25)(H,26,27) |
InChI Key |
CMGOGOZRDUYFJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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